Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate
Overview
Description
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a chemical compound that features a cyclobutane ring substituted with difluoro groups and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are amines, amino acids, and peptides . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .
Mode of Action
The compound acts by protecting the amine group in the target molecules. The Boc group (tert-butoxycarbonyl) in the compound is a carbamate, which is used in organic synthesis to introduce a protective group for amines . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 293.31 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the protection of the amine group in the target molecules. This protection allows for further reactions to be carried out on the molecule without affecting the amine group . After these reactions are complete, the Boc group can be removed to yield the free amine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is involved, requires specific reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving difluoroalkenes.
Introduction of the Boc-Protected Amino Group: The amino group is protected using Boc anhydride (di-tert-butyl dicarbonate) under mild reaction conditions, often in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the isopropyl ester group, typically using isopropanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The isopropyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions.
Major Products
Substitution: Variously substituted cyclobutane derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isopropyl 1-(Boc-amino)-cyclobutanecarboxylate: Lacks the difluoro groups, resulting in different reactivity and applications.
Isopropyl 1-(Boc-amino)-3,3-dichloro-cyclobutanecarboxylate: Contains chlorine substituents instead of fluorine, which can alter its chemical properties and biological activity.
Uniqueness
The presence of difluoro groups in Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to novel applications in drug development and other fields .
Properties
IUPAC Name |
propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGAOZAPAHGPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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